5-Methoxy-1H-indole-3-carbaldehyde
Overview
Description
5-Methoxy-1H-indole-3-carbaldehyde is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of indole derivatives. Indoles are a crucial scaffold in medicinal chemistry, materials science, and natural product synthesis due to their broad range of biological activities and functional properties.
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methoxy-1H-indole-3-carbaldehyde, often involves nucleophilic substitution reactions. These methods provide access to various substituted indole compounds, demonstrating the versatility of indole chemistry for generating structurally diverse molecules (Yamada et al., 2009).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography has revealed detailed insights into the geometric and electronic structures of indole derivatives. For instance, studies on similar compounds show how indole ring systems can influence molecular conformation and packing in the solid state through hydrogen bonding and π-π interactions (Ali et al., 2005).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo cycloisomerizations catalyzed by gold(I) to form complex heterocyclic structures, showcasing the reactivity of the indole moiety and its utility in organic synthesis (Kothandaraman et al., 2011).
Scientific Research Applications
Versatile Electrophile for Indole Derivatives : 1-Methoxy-6-nitroindole-3-carbaldehyde has been found to be a versatile electrophile, reacting regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives. This includes the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Crystallography and Hydrogen Bonding : The study of 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone revealed that its molecules pair by aminocarbonyl hydrogen bonds over a center of inversion, forming ribbons linked by hydrogen bonds (Ali, Halim, & Ng, 2005).
Natural Product from Radish : 1-Methoxyindole-3-carbaldehyde, a natural product isolated from radish, demonstrates that a hydroxy or methoxy group at the 1-position of the indole skeleton can function as a good leaving group in the presence of an electron-withdrawing group (Yamada, Shinmyo, Nakajou, & Somei, 2012).
New Indole Alkaloid from Cleome droserifolia : A new indole alkaloid, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, was isolated from Cleome droserifolia, showing potential for urease inhibition and marginal activity for α-glucosidase enzyme (Hussain et al., 2015).
Antibacterial Activities of Derivatives : Indole-3-carbaldehyde semicarbazone derivatives exhibited in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Derivatives 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide showed notable inhibitory activities (Carrasco et al., 2020).
Antimitotic Activities in Breast Cancer : 2-Phenylindole-3-carbaldehydes with lipophilic substituents exhibited strong growth inhibition in breast cancer cells, indicating their potential as inhibitors of tubulin polymerization (Kaufmann et al., 2007).
Antiproliferative Effects in Cancer Cell Lines : Novel indole derivatives synthesized from 1H-indole-3-carbaldehyde demonstrated significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).
Antioxidant Activity for Parkinson’s Disease Treatment : Compound KAD22, derived from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, was investigated as a potential dopamine D2 receptor agonist with antioxidant activity for Parkinson’s disease treatment (Kaczor et al., 2021).
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWARWGEOHQXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Record name | 5-methoxyindole-3-carboxaldehyde | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147471 | |
Record name | 5-Methoxy-indol-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indole-3-carbaldehyde | |
CAS RN |
10601-19-1 | |
Record name | 5-Methoxyindole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10601-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-indol-3-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10601-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Methoxy-indol-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxyindole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHOXY-INDOL-3-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63C50ZW2D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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